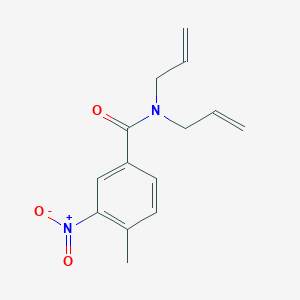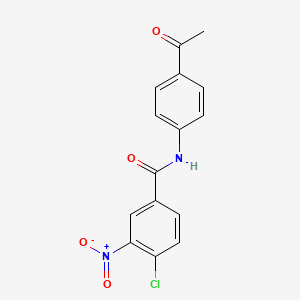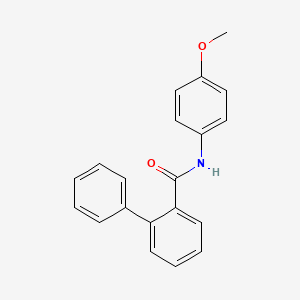
N,N-diallyl-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-4-methyl-3-nitrobenzamide (DAN) is a chemical compound that has been widely used in scientific research due to its unique properties. DAN is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. This compound has been studied extensively for its potential use in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function. Additionally, N,N-diallyl-4-methyl-3-nitrobenzamide has been shown to have antioxidant properties, which can protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diallyl-4-methyl-3-nitrobenzamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation without causing significant side effects. However, the limitations of using N,N-diallyl-4-methyl-3-nitrobenzamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N,N-diallyl-4-methyl-3-nitrobenzamide. One potential area of research is the development of new drugs based on the structure of N,N-diallyl-4-methyl-3-nitrobenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-4-methyl-3-nitrobenzamide and its potential use in the treatment of various diseases. Another area of research is the development of new materials based on N,N-diallyl-4-methyl-3-nitrobenzamide, which could have applications in fields such as electronics and energy storage.
Métodos De Síntesis
The synthesis of N,N-diallyl-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with allyl chloride in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure N,N-diallyl-4-methyl-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N,N-diallyl-4-methyl-3-nitrobenzamide has been used in various scientific research applications such as in the development of new drugs and materials. One of the most significant applications of N,N-diallyl-4-methyl-3-nitrobenzamide is in the field of cancer research. Studies have shown that N,N-diallyl-4-methyl-3-nitrobenzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the development of new anti-inflammatory drugs and as a potential treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h4-7,10H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPQDLHBJJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N,N-di(prop-2-en-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)




![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)